

Application Notes & Protocols: NP213 TFA for Studying Fungal Resistance Mechanisms

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Compound of Interest

Compound Name: NP213 TFA

Cat. No.: B8107579

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Audience: Researchers, scientists, and drug development professionals.

Introduction

NP213, also known as NACTIVE or Novexatin®, is a novel, first-in-class synthetic antimicrobial peptide (AMP) with potent and rapid fungicidal activity.[1][2] It is a cyclic peptide composed of seven arginine residues.[3] Developed as a treatment for onychomycosis (fungal nail infection), its mechanism of action and resistance profile make it a valuable tool for studying fungal biology and resistance.[4][5][6] **NP213 TFA** refers to the trifluoroacetate salt of the peptide, a common formulation for synthetic peptides.

The primary mechanism of action of NP213 is the perturbation and disruption of the fungal cytoplasmic membrane.[1][2][7] This interaction is initiated by the positive charge of the peptide's arginine residues binding to the negatively charged fungal membrane, leading to membrane permeabilization, loss of cellular contents, and ultimately, cell death.[8][9] This direct, physical mode of action is distinct from many conventional antifungal agents that target specific enzymes in pathways like ergosterol biosynthesis.[5] Notably, studies have shown no evidence of resistance development to NP213 in target dermatophytes even after multiple passages, highlighting a key advantage over some traditional antifungals.[4]

These application notes provide an overview of **NP213 TFA**'s utility in fungal resistance studies and detailed protocols for its use in key experiments.

Key Features of NP213 TFA for Research

- **Novel Mechanism of Action:** Targets the fungal cell membrane directly, providing a tool to study membrane integrity and resistance mechanisms related to membrane composition and charge.[\[5\]](#)[\[7\]](#)
- **Rapid Fungicidal Activity:** Exhibits fast-acting fungicidal effects, allowing for the study of rapid cell killing kinetics.[\[3\]](#)
- **Low Propensity for Resistance:** The lack of observed resistance development makes it a useful negative control in resistance induction experiments and for studying the mechanisms of non-specific membrane disruptors.[\[4\]](#)
- **Broad-Spectrum Antifungal Activity:** Active against a range of clinically relevant yeasts (including *Candida*, *Cryptococcus*, and *Trichosporon* species) and dermatophytes (*Trichophyton* species).[\[4\]](#)[\[7\]](#)

Data Presentation: In Vitro Activity of NP213

The following tables summarize the minimum inhibitory concentrations (MICs) of NP213 against various fungal species.

Table 1: MIC of NP213 against *Trichophyton rubrum* in Different Media[\[2\]](#)[\[7\]](#)

Fungal Strain	Medium	MIC (mg/L)
T. rubrum NCPF0118	RPMI 1640 + Human Nail Keratin	16-32
T. rubrum NCPF0118	RPMI 1640 + Human Skin Keratin	125
T. rubrum NCPF0118	RPMI 1640 + Lamb's Wool Keratin	250

Table 2: MIC of NP213 against Clinically Relevant Yeasts[\[7\]](#)

Fungal Group	Number of Isolates	Median MIC ₁₀₀ (µg/mL)	Incubation Time (hours)
Candida spp.	122	1-2	2-3
Cryptococcus spp.	122	1-2	2-3
Trichosporon spp.	122	1-2	2-3

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from standard CLSI and EUCAST methodologies for antifungal susceptibility testing.[\[10\]](#)[\[11\]](#)

Objective: To determine the lowest concentration of NP213 that inhibits the visible growth of a fungal isolate.

Materials:

- **NP213 TFA** stock solution (e.g., 1 mg/mL in sterile deionized water).
- Fungal isolate (e.g., *Candida albicans*, *Trichophyton rubrum*).
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
- Sterile 96-well microtiter plates.
- Spectrophotometer or microplate reader (optional, for quantitative reading).
- Inoculum suspension adjusted to the appropriate cell density (e.g., 0.5×10^3 to 2.5×10^3 cells/mL for yeasts).[\[11\]](#)

Procedure:

- Prepare serial two-fold dilutions of **NP213 TFA** in the 96-well plate using RPMI 1640 medium. Final concentrations may range from 0.125 to 256 µg/mL.

- Include a positive control well (fungal inoculum, no drug) and a negative control well (medium only).
- Prepare a standardized fungal inoculum in RPMI 1640 and add it to each well (except the negative control).
- Incubate the plates at 30-35°C for 24-48 hours (or longer for slow-growing dermatophytes).
- Determine the MIC as the lowest concentration of **NP213 TFA** showing a significant reduction in growth (e.g., $\geq 50\%$ for yeasts) compared to the positive control.[\[10\]](#)

Protocol 2: Fungal Membrane Permeability Assay using Propidium Iodide (PI)

This protocol assesses the membrane-disrupting activity of NP213.[\[7\]](#)[\[9\]](#)

Objective: To quantify the extent of fungal cell membrane damage caused by NP213 by measuring the uptake of the fluorescent dye Propidium Iodide (PI).

Materials:

- Fungal cell suspension (e.g., *T. rubrum* spores or yeast cells).
- **NP213 TFA** solution.
- Propidium Iodide (PI) stock solution (e.g., 1 mg/mL).
- Phosphate-buffered saline (PBS).
- Fluorometer or fluorescence microscope.

Procedure:

- Grow and harvest fungal cells. Wash and resuspend in PBS to the desired density.
- Expose the fungal suspension to various concentrations of **NP213 TFA** (e.g., 0, 1x MIC, 4x MIC) for a defined period (e.g., 1-6 hours).

- Add PI to a final concentration of 5-10 µg/mL and incubate in the dark for 15-30 minutes.
- Measure the fluorescence (Excitation ~535 nm, Emission ~617 nm) or visualize the cells under a fluorescence microscope.
- An increase in PI fluorescence indicates membrane permeabilization, as PI can only enter cells with compromised membranes.[\[7\]](#)[\[9\]](#)

Protocol 3: Serial Passage Experiment for Resistance Development

This protocol is designed to assess the potential for fungi to develop resistance to NP213.

Objective: To determine if fungal isolates develop increased MICs to NP213 after repeated exposure.

Materials:

- Fungal isolate.
- **NP213 TFA.**
- Appropriate liquid and solid growth media (e.g., RPMI 1640, Sabouraud Dextrose Agar).
- Sterile culture tubes and plates.

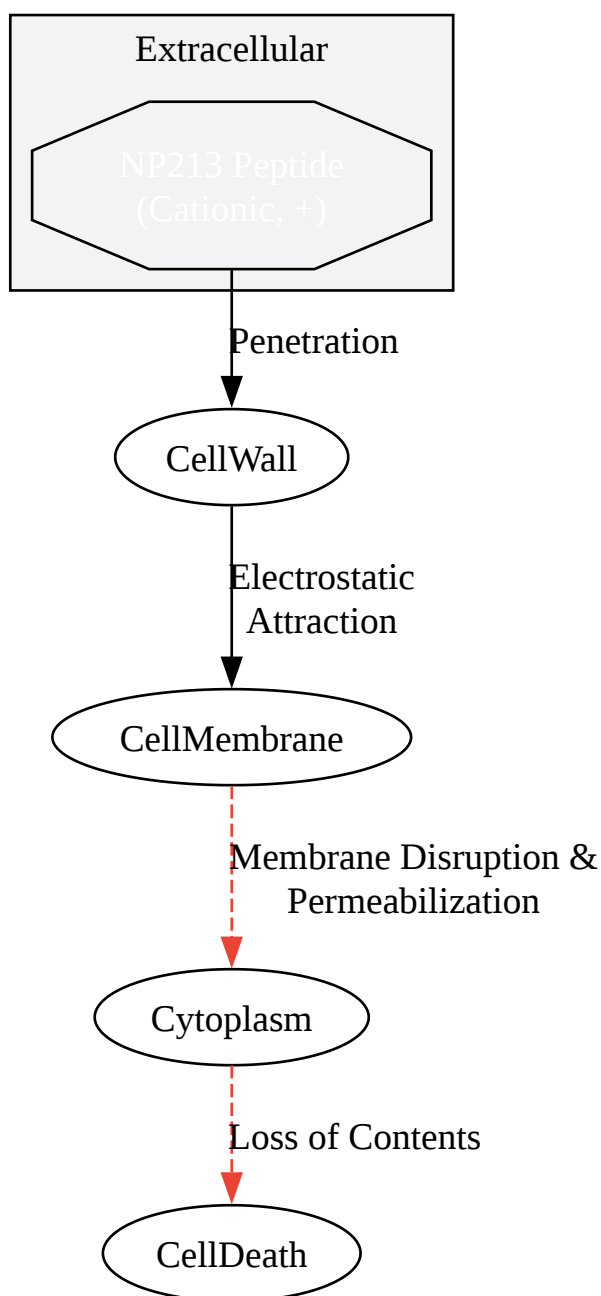
Procedure:

- Determine the baseline MIC of the fungal isolate for NP213.
- Inoculate the fungus into a liquid medium containing a sub-inhibitory concentration of NP213 (e.g., 0.5x MIC).
- Incubate until growth is observed.
- This culture is then used as the inoculum for the next passage. A small aliquot is transferred to fresh liquid medium containing the same sub-inhibitory concentration of NP213.

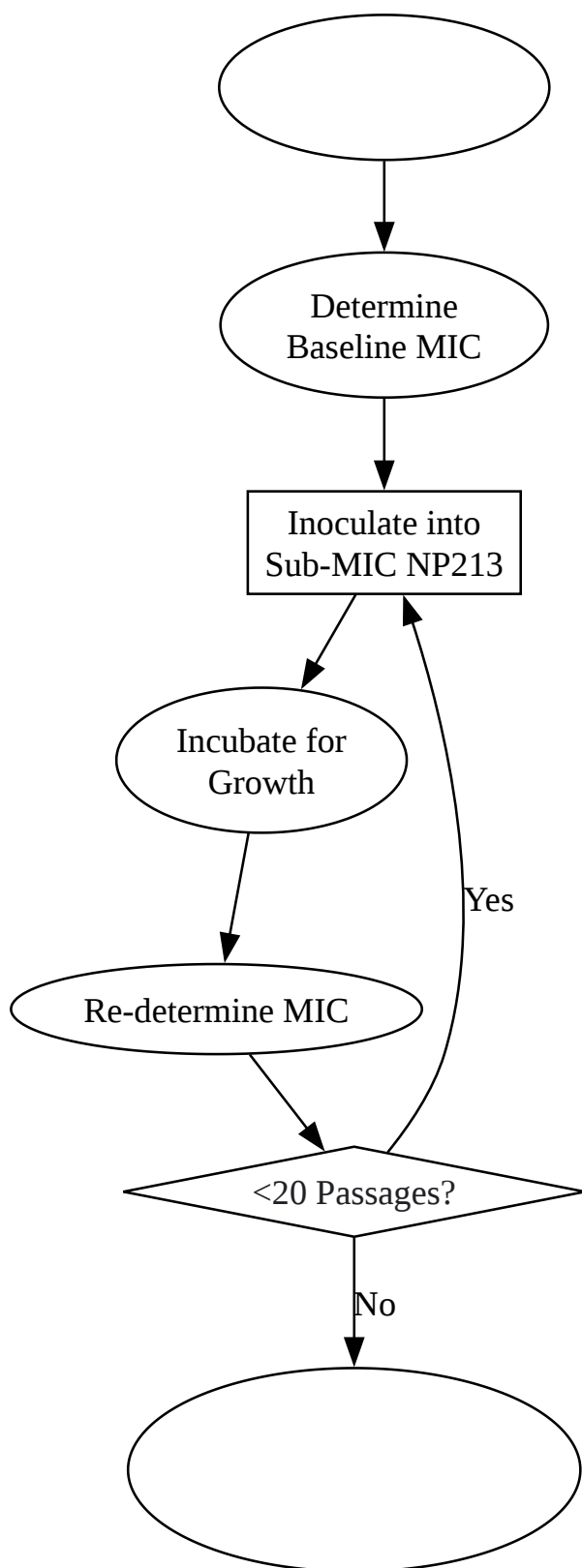
- Simultaneously, re-determine the MIC of the culture from step 3.
- Repeat this process for a set number of passages (e.g., 20-30).[\[4\]](#)
- A significant (e.g., 4-fold or greater) and stable increase in the MIC is indicative of resistance development. Previous studies have shown no evidence of resistance development to NP213.[\[4\]](#)

Visualizations

Signaling Pathways and Experimental Workflows



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